4-(羟甲基)萘-1-腈

描述

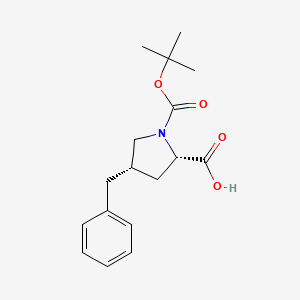

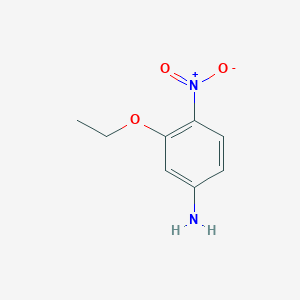

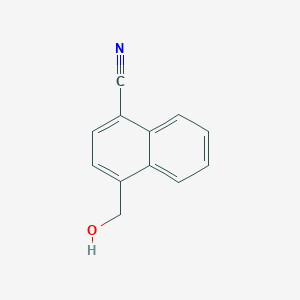

4-(Hydroxymethyl)naphthalene-1-carbonitrile is a chemical compound with the molecular formula C12H9NO and a molecular weight of 183.21 g/mol . It is not intended for human or veterinary use and is used only for research purposes.

Synthesis Analysis

The synthesis of 4-(Hydroxymethyl)naphthalene-1-carbonitrile involves a reaction with lithium hydroxide monohydrate and anhydrous sodium carbonate in 1,4-dioxane at 100 degrees Celsius for 3 hours . The starting compound is 4-(bromomethyl)-1-naphthalenecarbonitrile . After the reaction is completed, the mixture is cooled to room temperature, extracted with ethyl acetate, washed, and the organic phase is washed with saturated brine . The product is then dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain 4-(hydroxymethyl)-1-naphthalenenitrile as a white solid . The yield of this reaction is 85.3% .Chemical Reactions Analysis

The main chemical reaction involved in the synthesis of 4-(Hydroxymethyl)naphthalene-1-carbonitrile is the reaction with lithium hydroxide monohydrate and anhydrous sodium carbonate in 1,4-dioxane . This reaction takes place at 100 degrees Celsius for 3 hours .科学研究应用

Summary of the Application

“4-(Hydroxymethyl)naphthalene-1-carbonitrile” can be used in the synthesis of 8-halonaphthalene-1-carbonitriles and naphthalene-1,8-dicarbonitrile .

Methods of Application or Experimental Procedures

The synthesis involves a three-step process, which includes ring opening of 1H-naphtho[1,8-de][1,2,3]triazine with the corresponding halides as the key step . Naphthalene-1,8-dicarbonitrile is also synthesized from 8-bromonaphthalene-1-carbonitrile via palladium-catalysed cyanation of the aryl bromide .

Results or Outcomes

The crystal structures of 8-chloronaphthalene-1-carbonitrile, the A polymorph of the bromo analogue, and naphthalene-1,8-dicarbonitrile are isomorphous with orthorhombic symmetry .

2. OLEDs (Organic Light Emitting Diodes)

Summary of the Application

“4-(Hydroxymethyl)naphthalene-1-carbonitrile” is used in the design of novel blue emitters for highly efficient blue and host-sensitized OLEDs .

Methods of Application or Experimental Procedures

The emitters show hybridized local and charge-transfer (HLCT) states and aggregation-induced emission enhancement (AIEE). The reverse intersystem crossing (RISC) with hot exciton mechanism based on these emitters implies that balanced LE:CT distribution can simultaneously boost photoluminescence efficiency and exciton utilization .

Results or Outcomes

The non-doped device with PPINCN-Cz showed maximum efficiency of luminance (L) – 7123 cd m −2; current efficiency (CE) – 7.37 cd A −1; power efficiency (PE) – 6.03 lm W −1; external quantum efficiency (EQE) – 5.98%; roll-off efficiency (RO) – 1.33% and exciton utilization efficiency (EUE) – 99.7% .

3. Chemical Synthesis

Summary of the Application

“4-(Hydroxymethyl)naphthalene-1-carbonitrile” is used in the synthesis of various organic compounds .

Methods of Application or Experimental Procedures

The synthesis involves a reaction with lithium hydroxide monohydrate and anhydrous sodium carbonate in 1,4-dioxane at 100 degrees Celsius for 3 hours .

Results or Outcomes

The reaction yields 4-(hydroxymethyl)-1-naphthalenenitrile as a white solid with a yield of 85.3% .

4. Material Science

Summary of the Application

“4-(Hydroxymethyl)naphthalene-1-carbonitrile” is used in the production of various materials .

Methods of Application or Experimental Procedures

The compound is stored at 0-8°C for use in various material science applications .

Results or Outcomes

The outcomes of these applications can vary widely depending on the specific material being produced .

5. Chemical Synthesis

Summary of the Application

“4-(Hydroxymethyl)naphthalene-1-carbonitrile” is used in the synthesis of various organic compounds .

Methods of Application or Experimental Procedures

The synthesis involves a reaction with lithium hydroxide monohydrate and anhydrous sodium carbonate in 1,4-dioxane at 100 degrees Celsius for 3 hours .

Results or Outcomes

The reaction yields 4-(hydroxymethyl)-1-naphthalenenitrile as a white solid with a yield of 85.3% .

6. Material Science

Summary of the Application

“4-(Hydroxymethyl)naphthalene-1-carbonitrile” is used in the production of various materials .

Methods of Application or Experimental Procedures

The compound is stored at 0-8°C for use in various material science applications .

Results or Outcomes

The outcomes of these applications can vary widely depending on the specific material being produced .

属性

IUPAC Name |

4-(hydroxymethyl)naphthalene-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c13-7-9-5-6-10(8-14)12-4-2-1-3-11(9)12/h1-6,14H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZKDOSHWQBLVJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=CC=C(C2=C1)CO)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70435603 | |

| Record name | 4-(Hydroxymethyl)naphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Hydroxymethyl)-1-naphthonitrile | |

CAS RN |

79996-90-0 | |

| Record name | 4-(Hydroxymethyl)naphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。